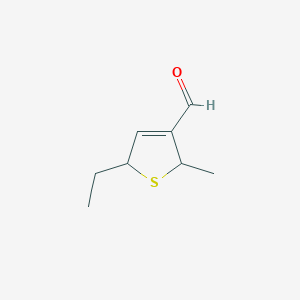![molecular formula C15H12Cl2N2O4 B14586932 Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate CAS No. 61511-88-4](/img/structure/B14586932.png)
Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is an organic compound with the molecular formula C14H10Cl2O3. This compound is known for its unique chemical structure, which includes a phenyl group, a dichlorophenoxy group, and a hydrazine carboxylate group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate typically involves the reaction of phenyl hydrazine with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the hydrazine carboxylate ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyl and dichlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyl (2,4-dichlorophenoxy)acetate: Similar in structure but lacks the hydrazine carboxylate group.
2,4-Dichlorophenoxyacetic acid: A simpler compound with herbicidal properties.
Phenylhydrazine: A related compound used in the synthesis of hydrazones and other derivatives.
Uniqueness
Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61511-88-4 |
|---|---|
Molecular Formula |
C15H12Cl2N2O4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
phenyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C15H12Cl2N2O4/c16-10-6-7-13(12(17)8-10)22-9-14(20)18-19-15(21)23-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,20)(H,19,21) |
InChI Key |
KMRGERDESVVJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)


![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)

![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)



![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
